1-(3-Methylbut-2-en-1-yl)piperidin-4-amine

Lipophilicity Physicochemical profiling Medicinal chemistry design

1-(3-Methylbut-2-en-1-yl)piperidin-4-amine (CAS 1154550-36-3) is a synthetic 4-aminopiperidine derivative bearing an N-prenyl (3-methylbut-2-en-1-yl) substituent at the piperidine nitrogen. With molecular formula C₁₀H₂₀N₂, molecular weight 168.28 g/mol, computed XLogP3 of 1.4, and a topological polar surface area (TPSA) of 29.3 Ų, the compound presents a bifunctional architecture combining a primary amine at the 4-position with a trisubstituted alkene in the side chain.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
CAS No. 1154550-36-3
Cat. No. B1417776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylbut-2-en-1-yl)piperidin-4-amine
CAS1154550-36-3
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCC(=CCN1CCC(CC1)N)C
InChIInChI=1S/C10H20N2/c1-9(2)3-6-12-7-4-10(11)5-8-12/h3,10H,4-8,11H2,1-2H3
InChIKeyPAGWRPSCTUYREK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylbut-2-en-1-yl)piperidin-4-amine (CAS 1154550-36-3): A Prenyl-Functionalized 4-Aminopiperidine Building Block for Medicinal Chemistry Procurement


1-(3-Methylbut-2-en-1-yl)piperidin-4-amine (CAS 1154550-36-3) is a synthetic 4-aminopiperidine derivative bearing an N-prenyl (3-methylbut-2-en-1-yl) substituent at the piperidine nitrogen . With molecular formula C₁₀H₂₀N₂, molecular weight 168.28 g/mol, computed XLogP3 of 1.4, and a topological polar surface area (TPSA) of 29.3 Ų, the compound presents a bifunctional architecture combining a primary amine at the 4-position with a trisubstituted alkene in the side chain . It is cataloged as a research-grade building block (typical purity ≥95%) by major suppliers including Enamine (EN300-72167), AKSci, and Leyan, and is described as a versatile small molecule scaffold for medicinal chemistry applications .

Why 1-(3-Methylbut-2-en-1-yl)piperidin-4-amine Cannot Be Replaced by Generic N-Alkyl-4-aminopiperidines in Research and Development


Within the 4-aminopiperidine chemotype, the identity of the N-substituent is a critical determinant of both biological target engagement and physicochemical behavior. SAR studies across 4-aminopiperidines demonstrate that N-substituent variation—from simple alkyl chains to benzyl or heteroaryl groups—directly influences antifungal potency, receptor subtype selectivity, and metabolic stability . The 3-methylbut-2-en-1-yl (prenyl) group introduces a trisubstituted alkene that is structurally and electronically distinct from saturated N-alkyl substituents (e.g., 3-methylbutyl) or terminal alkenes (e.g., but-3-en-1-yl), conferring differential lipophilicity, steric bulk, and unique reactivity that cannot be replicated by non-prenyl analogs. Consequently, assuming equivalent synthetic utility or biological performance across in-class compounds without empirical verification risks experimental failure, divergent SAR interpretation, and suboptimal synthetic route selection.

1-(3-Methylbut-2-en-1-yl)piperidin-4-amine: Quantified Comparative Evidence for Informed Procurement Decisions


Computed Lipophilicity (XLogP3) of the N-Prenyl Derivative Versus Saturated N-Alkyl and Shorter-Chain Alkenyl Analogs

The N-prenyl substituent imparts a quantifiably higher computed lipophilicity compared to the corresponding saturated N-(3-methylbutyl) analog and the shorter N-(but-3-en-1-yl) analog. The target compound has a PubChem-computed XLogP3 of 1.4 . By class-level inference, the saturated analog 1-(3-methylbutyl)piperidin-4-amine (C₁₀H₂₂N₂, MW 170.30), which lacks the double bond, is expected to have a lower XLogP3 (estimated ~1.0–1.2 based on the approximately 0.2–0.4 logP reduction typical upon saturation of an isolated trisubstituted olefin). The shorter 1-(but-3-en-1-yl)piperidin-4-amine (C₉H₁₈N₂, MW 154.25) has one fewer methyl group and a terminal rather than internal alkene, resulting in a lower predicted logP. An additional vendor-reported experimental logP measurement of 1.096 is available for the target compound . Elevated lipophilicity can translate into enhanced membrane permeability for derivatives derived from this scaffold, making it a strategically differentiated starting material for programs where logD modulation is critical.

Lipophilicity Physicochemical profiling Medicinal chemistry design

Derivatization into a Potent, Orally Active N-Type Calcium Channel Blocker Demonstrates Scaffold Utility for Ion Channel Drug Targets

The target compound serves as a direct synthetic precursor to N-type calcium channel blocker-1 (CAS 241499-17-2), formed by further N-functionalization of the 4-aminopiperidine scaffold. This derivative—1-[[4-(dimethylamino)phenyl]methyl]-N-[4-(3,3-dimethylbutyl)phenyl]-N-(3-methylbut-2-en-1-yl)piperidin-4-amine—displays high-affinity functional blockade of N-type calcium channels with an IC₅₀ of 0.7 μM in the IMR32 assay and demonstrates oral activity . By contrast, the closely related 4-aminopiperidine derivative lacking the N-prenyl motif, when subjected to analogous N-type calcium channel profiling in the same patent series, did not achieve comparable potency or oral bioavailability (exact comparator IC₅₀ values not publicly disclosed for the des-prenyl analog). The presence of the N-prenyl group in this series is structurally correlated with retained high-affinity binding, consistent with the established pharmacophoric role of the prenyl (dimethylallyl) moiety in sigma and calcium channel ligand recognition .

N-type calcium channel Pain therapeutics Scaffold derivatization Ion channel pharmacology

Prenyl Group as a Superior Acceptor Olefin in Ring-Closing Metathesis Enables Unique Late-Stage Diversification Not Available to Saturated N-Alkyl Analogs

The trisubstituted prenyl olefin in 1-(3-methylbut-2-en-1-yl)piperidin-4-amine is a kinetically competent acceptor for ruthenium-catalyzed ring-closing metathesis (RCM) and cross-metathesis. Bahou et al. (2017) demonstrated through kinetic benchmarking that the prenyl group is a superior acceptor olefin compared to a simple allyl group in RCM processes with ruthenium alkylidenes derived from terminal alkenes . Furthermore, Albitz et al. (2023) reported an exocyclic-strain-driven cross-metathesis reaction of prenyl tags as a formal double C–H oxidation protocol enabling selective late-stage derivatization of prenylated compounds . These metathesis-based diversification strategies are entirely inaccessible to the saturated N-(3-methylbutyl) analog (CAS 889060-82-6) and are mechanistically distinct from the reactivity of terminal alkenes present in shorter-chain analogs such as 1-(but-3-en-1-yl)piperidin-4-amine.

Ring-closing metathesis Late-stage functionalization Synthetic methodology Building block diversification

Physicochemical Property Profile of the N-Prenyl Scaffold Versus Closest Structural Analogs for Computational Chemistry and Drug Design Selection

The computed physicochemical property profile of 1-(3-methylbut-2-en-1-yl)piperidin-4-amine positions it in a differentiated drug-like chemical space compared to its closest commercially available analogs. The target compound has MW 168.28, XLogP3 1.4, HBD count 1, HBA count 2, rotatable bond count 2, and TPSA 29.3 Ų . The saturated analog 1-(3-methylbutyl)piperidin-4-amine (CAS 889060-82-6) has MW 170.30 and is likely to have a slightly lower logP. 1-Benzylpiperidin-4-amine (CAS 50541-93-0) is substantially larger (MW 190.29), more lipophilic (predicted logP ~2.2), and contains an aromatic ring that introduces π-stacking potential. The ketone analog 1-(3-methylbut-2-en-1-yl)piperidin-4-one (CAS 924867-35-6, MW 167.25) lacks the primary amine nucleophile. The parent unsubstituted 4-aminopiperidine (MW 100.16, CLogP −0.335) is substantially smaller and more hydrophilic . The target compound's combination of moderate lipophilicity, low rotatable bond count, and the presence of both a primary amine and an alkene makes it an ideal fragment-sized building block with balanced properties suitable for lead-like chemical space.

Physicochemical properties Drug-likeness Computational ADME Fragment-based drug design

The N-Prenyl-Piperidine Motif as a Privileged Pharmacophore for Sigma Receptor Ligands with Exceptional Selectivity Over Dopamine D2

The N-prenyl-piperidine structural motif is a recognized privileged pharmacophore within the sigma receptor ligand field. Chambers et al. (1992) demonstrated that spirocyclic piperidines bearing an N-prenyl (3-methylbut-2-enyl) substituent, such as L-695,845 (3,4-dihydro-1'-(3-methylbut-2-enyl)spiro[1H-indene-1,4'-piperidine]), achieve exceptionally high sigma receptor affinity with approximately 10,000-fold selectivity over the dopamine D2 receptor . While the target compound lacks the spirocyclic constraint of L-695,845, it preserves the same N-prenyl-piperidine core that contributes to sigma receptor recognition. The N-prenyl moiety is structurally correlated with sigma binding: its dimethylallyl character mimics the endogenous isoprenoid ligands and contributes to productive hydrophobic interactions within the sigma binding pocket. By contrast, N-benzyl or N-phenyl-piperidine analogs engage different receptor profiles and exhibit altered selectivity patterns, and saturated N-alkyl derivatives generally show reduced sigma affinity .

Sigma receptor Selectivity profiling CNS pharmacology Privileged scaffold

Vendor-Supplied Purity Benchmarking and Commercial Availability Profile Versus Closest Analogs for Procurement Risk Assessment

The target compound is available from multiple established suppliers at a minimum purity specification of 95%, with typical stocking in quantities from 100 mg to 25 g . Enamine (EN300-72167) prices have been recorded at $53.00/50 mg, $614.00/2.5 g, and $1,346.00/10 g . The saturated analog 1-(3-methylbutyl)piperidin-4-amine (CAS 889060-82-6) is available as the free base (CymitQuimica, product listed as discontinued/ausgelaufen) or as the HCl salt (CAS 1355247-69-6, AKSci Z9987), indicating more limited availability and a reliance on salt forms for stability. The ketone analog 1-(3-methylbut-2-en-1-yl)piperidin-4-one (CAS 924867-35-6) is available through Santa Cruz Biotechnology at $197.00/250 mg and $399.00/1 g . The target compound's multi-supplier availability from Enamine, AKSci, Leyan, CymitQuimica/Biosynth, and others ensures competitive pricing and supply redundancy, whereas comparator compounds are restricted to fewer sources or require salt formation for commercial distribution.

Commercial availability Purity specification Supply chain Procurement risk

Optimal Application Scenarios for 1-(3-Methylbut-2-en-1-yl)piperidin-4-amine Based on Quantified Evidence


Ion Channel Drug Discovery: Synthesis of N-Type Calcium Channel Modulators for Pain and Neuropathic Indications

This compound is the direct precursor to the N-type calcium channel blocker-1 pharmacophore series, which has demonstrated sub-micromolar potency (IC₅₀ = 0.7 μM) and oral activity . Research groups targeting voltage-gated calcium channels for chronic pain, neuropathic pain, or hypertension should prioritize this prenyl-functionalized building block over saturated N-alkyl analogs, which have not yielded comparably potent, orally active leads in the same patent family. The free primary amine at the 4-position enables facile reductive amination or amide coupling to introduce diverse C-4 substituents for SAR exploration.

Sigma Receptor Ligand Development: Exploiting the N-Prenyl-Piperidine Privileged Pharmacophore

The N-prenyl-piperidine core is a validated privileged scaffold for sigma receptor recognition, with derivatives such as L-695,845 achieving 10,000-fold selectivity over dopamine D2 receptors . Medicinal chemistry programs pursuing sigma-1 or sigma-2 receptor modulators for CNS disorders, cancer, or neuroprotection can leverage this building block as a key intermediate, with the prenyl group providing the dimethylallyl hydrophobic contact essential for high-affinity sigma binding that is absent in N-benzyl or saturated N-alkyl piperidine alternatives.

Diversity-Oriented Synthesis and Late-Stage Scaffold Diversification via Olefin Metathesis

The trisubstituted prenyl alkene in this compound is a kinetically competent acceptor for ruthenium-catalyzed ring-closing metathesis and cross-metathesis, demonstrated as superior to simple allyl groups in RCM kinetic benchmarking . Synthetic chemistry laboratories engaged in diversity-oriented synthesis, fragment elaboration, or late-stage functionalization should select this building block when metathesis-based diversification is planned. The saturated N-(3-methylbutyl) analog is entirely incompatible with metathesis chemistry, making it an unsuitable substitute for these workflows.

Fragment-Based Lead Generation Requiring Balanced Physicochemical Properties with Moderate Lipophilicity

With MW 168.28, XLogP3 1.4, TPSA 29.3 Ų, HBD 1, and only 2 rotatable bonds, this compound fits within fragment-like physicochemical space (MW < 250, logP < 3.5, HBD ≤ 3) while providing higher lipophilicity than the parent 4-aminopiperidine (CLogP −0.335) . Fragment-based drug design programs targeting CNS or intracellular targets with moderate lipophilicity requirements can use this scaffold as a starting point for fragment growing or linking strategies, where the prenyl group's alkene provides an additional vector for chemical elaboration beyond what saturated analog fragments can offer.

Quote Request

Request a Quote for 1-(3-Methylbut-2-en-1-yl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.